4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside
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Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside, also known as 4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside, is a useful research compound. Its molecular formula is C₂₄H₃₁NO₁₂ and its molecular weight is 525.5. The purity is usually 95%.
BenchChem offers high-quality 4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Microbiology and Human Health
Scientific Field
This application falls under the field of Microbiology and Human Health .
Summary of the Application
The compound “Fuc1-alpha-3GlcNAc1-b-4MU” is utilized by the bacterium Akkermansia muciniphila, which is known for its ability to degrade mucus and its association with human health . The bacterium uses the compound due to its structural resemblance to mucus glycans and free human milk oligosaccharides (HMOs) .
Methods of Application or Experimental Procedures
In the study, A. muciniphila was grown on human milk and it was observed that the bacterium was able to degrade HMOs . The proteome of A. muciniphila was analyzed, indicating that key-glycan degrading enzymes were expressed when the bacterium was grown on human milk .
Results or Outcomes
The results showed that A. muciniphila was able to utilize the compound to promote syntrophy with other beneficial bacteria, contributing to a microbial ecological network in the gut . This capacity enables its survival in the early life intestine and colonization of the mucosal layer in early life, warranting later life mucosal and metabolic health .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15+,17+,18+,19+,20+,21-,22+,23+,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZNUDCKTVCLPO-GJWSQKBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106012 |
Source
|
Record name | 7-[[2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside | |
CAS RN |
383160-12-1 |
Source
|
Record name | 7-[[2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383160-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[[2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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